molecular formula C16H17BrN6O4 B15008423 5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B15008423
M. Wt: 437.25 g/mol
InChI Key: XPCCBFGTMGKHKD-QGMBQPNBSA-N
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Description

5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a brominated benzaldehyde moiety and a purine derivative, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with the corresponding hydrazone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzaldehyde derivatives .

Scientific Research Applications

5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-hydroxybenzaldehyde thiosemicarbazone
  • 5-bromo-2-hydroxybenzaldehyde N-cyclohexylthiosemicarbazone
  • 5-bromo-2-hydroxybenzaldehyde N-ethylthiosemicarbazone

Uniqueness

Compared to similar compounds, 5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone stands out due to its unique combination of a brominated benzaldehyde and a purine derivative. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H17BrN6O4

Molecular Weight

437.25 g/mol

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H17BrN6O4/c1-21-13-12(14(26)22(2)16(21)27)23(5-6-24)15(19-13)20-18-8-9-7-10(17)3-4-11(9)25/h3-4,7-8,24-25H,5-6H2,1-2H3,(H,19,20)/b18-8+

InChI Key

XPCCBFGTMGKHKD-QGMBQPNBSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)CCO

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCO

Origin of Product

United States

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